molecular formula C8H11NO4S2 B11719335 2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate

Cat. No.: B11719335
M. Wt: 249.3 g/mol
InChI Key: WAQXOKKWWFUNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate is a chemical compound with the molecular formula C8H11NO4S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group and a 3-(methyldisulfanyl)propanoate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate typically involves the reaction of N-hydroxysuccinimide (NHS) with 3-(methyldisulfanyl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate involves the formation and cleavage of disulfide bonds. In biological systems, the compound can undergo reduction to release free thiols, which can then interact with various molecular targets. This property is particularly useful in drug delivery, where the compound can act as a prodrug, releasing the active drug in response to the reducing environment within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(methyldisulfanyl)propanoate is unique due to its disulfide bond, which imparts specific redox properties. This makes it particularly useful in applications requiring reversible covalent modifications, such as in the study of redox biology and drug delivery systems .

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(methyldisulfanyl)propanoate

InChI

InChI=1S/C8H11NO4S2/c1-14-15-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3

InChI Key

WAQXOKKWWFUNLX-UHFFFAOYSA-N

Canonical SMILES

CSSCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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